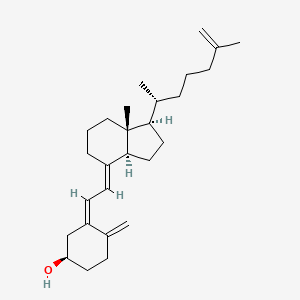

25-Dehydrocholecalciferol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

25-Dehydrocholecalciferol, also known as this compound, is a useful research compound. Its molecular formula is C27H42O and its molecular weight is 382.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Introduction to 25-Dehydrocholecalciferol

This compound, also known as 25-hydroxyvitamin D3 or calcifediol, is a significant metabolite of vitamin D that plays a crucial role in human health. It is primarily produced in the liver from vitamin D3 (cholecalciferol) and is the form of vitamin D that is measured in the blood to assess a person's vitamin D status. This compound is pivotal in calcium and phosphate metabolism, bone health, and various physiological processes.

Bone Health and Mineralization

This compound is essential for maintaining bone health. Its active form, 1,25-dihydroxyvitamin D (calcitriol), regulates calcium absorption in the gut and maintains adequate serum calcium and phosphate concentrations to enable normal mineralization of bone. Research has demonstrated that adequate levels of 25-hydroxyvitamin D are necessary to prevent conditions such as osteomalacia and rickets. A study showed that patients with osteomalacia responded positively to treatment with either cholecalciferol or 1,25-dihydroxycholecalciferol, indicating the importance of these metabolites in bone healing processes .

Cardiovascular Health

Emerging studies suggest a correlation between low levels of 25-hydroxyvitamin D and increased risk of cardiovascular diseases. A nested case-control study indicated that men with deficient levels of 25-hydroxyvitamin D had a significantly higher risk of myocardial infarction compared to those with adequate levels . This association highlights the potential role of vitamin D metabolites in cardiovascular health.

Immune Function

Vitamin D metabolites, including 25-hydroxyvitamin D, have been shown to influence immune responses. Research indicates that adequate levels may enhance innate immunity and modulate adaptive immunity, potentially reducing the risk of autoimmune diseases and infections. The vitamin D receptor (VDR) is found in immune cells, suggesting that vitamin D plays a direct role in immune regulation .

Cancer Research

There is growing interest in the role of vitamin D metabolites in cancer prevention and treatment. Studies have suggested that higher serum levels of 25-hydroxyvitamin D may be associated with reduced risks of certain cancers, including colorectal cancer. The mechanisms are thought to involve regulation of cell growth and differentiation through VDR signaling pathways .

Nutritional Rickets

A recent study evaluated the relationship between serum levels of 1,25-dihydroxyvitamin D and nutritional rickets in children on low-calcium diets. The findings indicated that higher levels of serum 1,25-dihydroxyvitamin D were independently associated with an increased risk of rickets, underscoring the importance of monitoring vitamin D metabolites for preventing this condition .

Case Study: Osteomalacia Treatment

A clinical trial involving patients with histologically proven osteomalacia demonstrated that treatment with either cholecalciferol or 1,25-dihydroxycholecalciferol led to significant improvements in clinical outcomes. Patients treated with small doses of cholecalciferol showed rapid normalization of serum levels of active metabolites, emphasizing the efficacy of vitamin D supplementation in managing bone disorders .

Case Study: Cardiovascular Risk Assessment

In a cohort study assessing cardiovascular risks among middle-aged men, researchers found that those with lower levels of 25-hydroxyvitamin D had a significantly elevated risk for myocardial infarction over a ten-year follow-up period. This case highlights the potential implications for public health strategies aimed at improving vitamin D status among populations at risk for cardiovascular diseases .

特性

CAS番号 |

63819-60-3 |

|---|---|

分子式 |

C27H42O |

分子量 |

382.6 g/mol |

IUPAC名 |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-6-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H42O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,21,24-26,28H,1,3,6-11,14-18H2,2,4-5H3/b22-12+,23-13-/t21-,24-,25-,26+,27-/m1/s1 |

InChIキー |

JYGGSELSVHHQDI-YHJXBONMSA-N |

SMILES |

CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

異性体SMILES |

C[C@H](CCCC(=C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

正規SMILES |

CC(CCCC(=C)C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

同義語 |

25-dehydrocholecalciferol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。